molecular formula C4H10O3 B1583058 Methoxy(methoxymethoxy)methane CAS No. 628-90-0

Methoxy(methoxymethoxy)methane

Cat. No.: B1583058
CAS No.: 628-90-0
M. Wt: 106.12 g/mol
InChI Key: NSPJNIDYTSSIIY-UHFFFAOYSA-N
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Description

Methoxy(methoxymethoxy)methane, also known as 2,4,6-Trioxaheptane, is a chemical compound with the molecular formula C4H10O3 . It has a molecular weight of 106.12 g/mol . The compound contains a total of 16 bonds, including 6 non-H bonds, 4 rotatable bonds, and 3 ether(s) (aliphatic) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H10O3/c1-5-3-7-4-6-2/h3-4H2,1-2H3 . This indicates that the molecule consists of 4 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a colorless and easily liquefied gas . The boiling point is 64.1°C , and the melting point is -65°C . The relative density is 1.617 (Air 1), and the liquid density is 0.933g/cm3 .

Scientific Research Applications

Electrophilic Alkylation and Nucleophilic Allylation

Methoxy(phenylthio)methane, closely related to Methoxy(methoxymethoxy)methane, has been shown to undergo electrophilic alkylation followed by nucleophilic allylation or propargylation. This process is significantly influenced by the Lewis acid used, providing a methoxy- or phenylthiomethylene 1,1-dipole synthon (Sato, Okura, Otera, & Nozaki, 1987).

Catalytic Conversion of Methane to Methanol

Research indicates that this compound is involved in the catalytic conversion of methane to methanol. A notable study focused on room temperature activation of methane over a Zn modified H-ZSM-5 zeolite catalyst, revealing the formation of surface methoxy intermediates, which are crucial for methanol production and further conversion to hydrocarbons (Xu et al., 2012).

Atmospheric Oxidation of Methane

Methoxy radicals, including those similar to this compound, play a role in the atmospheric oxidation of methane. The branching ratio of methoxy radical reactions strongly influences the HD/H2 ratio in the atmosphere, which is crucial for understanding global molecular hydrogen cycling (Hu, Dibble, Tyndall, & Orlando, 2012).

Alternative Fuel Applications

Methoxy methane (dimethyl ether), a compound similar to this compound, has been studied as an alternative fuel for direct fuel cells. Its electrooxidation at different Pt-based electrocatalysts in electrochemical cells and its use in fuel cells have been explored, showcasing its potential as an alternative energy source (Kéranguéven et al., 2006).

Environmental and Catalytic Studies

Research has also been conducted on the transformation of methane into methanol or higher alcohols at moderate temperatures and pressures, highlighting the environmental significance of this process. The role of water in blocking catalyst sites where methyl species could decompose is emphasized, which is critical for the production of methanol while minimizing the production of CO and CO2 (Lustemberg et al., 2018).

Properties

IUPAC Name

methoxy(methoxymethoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3/c1-5-3-7-4-6-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPJNIDYTSSIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211893
Record name Bis(methoxymethyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628-90-0
Record name Bis(methoxymethyl)ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(methoxymethyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trioxaheptane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the vapor-liquid equilibrium (VLE) data of Methoxy(methoxymethoxy)methane with other solvents like alcohols?

A1: Understanding the VLE data of this compound with solvents like ethanol, 1-butanol, and 1-propanol is crucial for several reasons [, ]. Firstly, it helps identify the presence of azeotropes, which are mixtures that boil at a constant temperature and have the same composition in both the liquid and vapor phases []. This information is essential for developing efficient separation and purification processes for this compound, especially if it's used in industrial applications. Secondly, VLE data allows for the accurate modeling of these mixtures using thermodynamic models like Van Laar, Wilson, and NRTL []. This modeling helps predict the behavior of these mixtures under different conditions, which is valuable for process design and optimization.

Q2: The research mentions that this compound forms minimum boiling azeotropes with certain alcohols. What does this imply for potential applications?

A2: The formation of minimum boiling azeotropes with ethanol, 1-butanol, and 1-propanol means that simple distillation cannot be used to separate this compound from these solvents []. Alternative separation techniques like extractive distillation or pressure swing distillation might be required, which could increase the complexity and cost of purification.

Q3: Are there any studies on the liquid-liquid equilibrium of this compound?

A3: Yes, research indicates that the liquid-liquid equilibrium of a ternary system containing 1-Butanol, this compound, and water has been investigated at different temperatures (303.15 K, 323.15 K, and 343.15 K) []. While the specific details of the study are not provided in the abstract, this type of research helps understand the solubility and miscibility of this compound in different solvent mixtures. This information is valuable for separation processes and for applications where this compound might be used in a multi-component liquid environment.

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